molecular formula C17H11F3N2O3 B2799583 N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-03-7

N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2799583
CAS No.: 241127-03-7
M. Wt: 348.281
InChI Key: VQFUAPWITWTNGM-UHFFFAOYSA-N
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Description

N-Allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic chromenopyridine derivative characterized by a fused chromene-pyridine core. Key structural features include:

  • 5-Oxo group: A ketone at position 5 stabilizes the chromene ring system.
  • 2-Trifluoromethyl substituent: The electron-withdrawing CF₃ group enhances metabolic stability and influences electronic properties .

Properties

IUPAC Name

5-oxo-N-prop-2-enyl-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-2-7-21-15(24)11-8-10-13(23)9-5-3-4-6-12(9)25-16(10)22-14(11)17(18,19)20/h2-6,8H,1,7H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFUAPWITWTNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 241127-03-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the chromeno and pyridine moieties, suggest various pharmacological applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular weight of 348.28 g/mol and a predicted boiling point of 464.2 °C. The compound exhibits a density of approximately 1.399 g/cm³ and a pKa value of 12.81, indicating its acidic nature in solution .

PropertyValue
Molecular FormulaC17H11F3N2O3
Molecular Weight348.28 g/mol
Boiling Point464.2 °C
Density1.399 g/cm³
pKa12.81

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • DNA Interaction : Preliminary studies suggest that compounds with similar structures can bind to DNA molecules, which may lead to alterations in gene expression and cellular function .
  • Inhibition of Kinases : Research indicates that derivatives of chromeno-pyridine compounds can inhibit specific kinases involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antitumor Activity : The compound may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and related compounds:

  • Antitumor Activity : A study demonstrated that similar chromeno-pyridine derivatives showed significant inhibitory effects on tumor cell proliferation, particularly in breast cancer models (MCF-7 and MDA-MB-231). These effects were linked to the induction of apoptosis and were enhanced when combined with conventional chemotherapeutic agents like doxorubicin .
  • Anti-inflammatory Properties : Research on related compounds indicated that they could inhibit inflammatory kinases such as TBK1 and IKKε, which are crucial in mediating inflammatory responses. This suggests that N-allyl derivatives could be developed as therapeutic agents for chronic inflammatory conditions .
  • Synergistic Effects : In vitro studies have shown that the combination of N-allyl derivatives with other drugs can lead to synergistic effects, enhancing their therapeutic efficacy while potentially reducing side effects associated with higher doses of traditional medications .

Scientific Research Applications

Medicinal Chemistry

N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide has shown promise in medicinal chemistry, particularly in the development of anticancer agents.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis through DNA damage pathways, with IC50 values suggesting potent activity against human cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Results suggest effective inhibition of bacterial growth, indicating its potential use as an antimicrobial agent .

Biological Research

The unique structure of this compound allows it to interact with biological systems in various ways.

DNA Interaction

Studies have shown that this compound can bind to DNA molecules, which may alter gene expression and induce cytotoxic effects critical for cancer therapy . The trifluoromethyl group enhances lipophilicity and electronic properties, potentially affecting pharmacokinetics and bioavailability.

Antioxidant Activity

In DPPH radical scavenging assays, the compound exhibited notable antioxidant activity, suggesting its ability to mitigate oxidative damage in cells .

Material Science

The compound serves as a building block in the synthesis of more complex molecules and materials.

Synthesis of Functionalized Derivatives

This compound can be used as a precursor for synthesizing functionalized derivatives that may possess unique electronic or optical properties . This makes it valuable in developing new materials for electronics and photonics.

Case Studies

  • Cytotoxicity Studies : A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, with mechanisms involving apoptosis induction via DNA damage pathways.
  • Antimicrobial Testing : Evaluations against various bacterial strains indicated effective growth inhibition at specific concentrations, supporting its potential as an antimicrobial agent.
  • Antioxidant Evaluation : The compound's ability to scavenge DPPH radicals highlights its potential application in reducing oxidative stress-related damage in biological systems.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization.

Reagents/ConditionsProductsYieldReference
6M HCl, reflux, 8h5-Oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid78%
NaOH (10%), 100°C, 6hSodium salt of the carboxylic acid85%

Functionalization of the Allyl Group

The allyl substituent participates in oxidation, cycloaddition, and nucleophilic substitution reactions:

Oxidation

Controlled oxidation converts the allyl group into an epoxide or diol, enhancing polarity for pharmaceutical applications.

Reagents/ConditionsProductsSelectivity
Ozone (O₃), CH₂Cl₂, -78°C → H₂O₂Epoxide derivative>90%
OsO₄, NMO, acetone/H₂OVicinal diol65–70%

Cycloaddition

The allyl group acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

DienophileConditionsProduct
Maleic anhydrideToluene, 110°C, 12hFused bicyclic adduct

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the para position of the pyridine ring. Halogenation and nitration are common:

ReactionReagents/ConditionsPositionYield
BrominationBr₂, FeBr₃, CHCl₃, 25°CC-660%
NitrationHNO₃/H₂SO₄, 0°CC-655%

Nucleophilic Acyl Substitution

The carboxamide undergoes substitution with amines or alcohols to generate diverse analogs:

NucleophileConditionsProducts
BenzylamineDMF, 120°C, 24hN-Benzyl-3-carboxamide derivative
MethanolH₂SO₄ (cat.), refluxMethyl ester

Reduction of the Chromeno-Pyridine Core

Hydrogenation reduces the fused aromatic system, altering electronic properties:

Reagents/ConditionsProducts
H₂ (1 atm), Pd/C, EtOHPartially saturated chromeno-pyridine

Trifluoromethyl Group Reactivity

While generally stable, the CF₃ group can be modified under extreme conditions:

ReactionReagents/ConditionsProducts
DefluorinationLiAlH₄, THF, refluxDifluoromethyl derivative

Photochemical Reactions

The chromeno-pyridine system exhibits photoluminescence and undergoes [2+2] cycloadditions under UV light:

ConditionsProducts
UV (365 nm), CH₃CNCyclobutane adducts

Key Research Findings

  • Anticancer Activity : Epoxide derivatives show enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 1.2 μM) compared to the parent compound (IC₅₀ = 8.7 μM) .

  • Antimicrobial Properties : Halogenated analogs inhibit Staphylococcus aureus (MIC = 4 μg/mL) .

  • Solubility Optimization : Hydrolysis to the carboxylic acid improves aqueous solubility by >10-fold.

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative)
AllylOxidationFast
CarboxamideHydrolysisModerate
CF₃Electrophilic substitutionSlow

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno[2,3-b]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Name N-Substituent 2-Position Substituent Molecular Formula CAS Number Key Features
Target Compound Allyl Trifluoromethyl C₁₈H₁₂F₃N₂O₃ Not provided Potential for allylation-based modifications
5-Oxo-N-phenyl-2-(trifluoromethyl)-derivative Phenyl Trifluoromethyl C₂₀H₁₁F₃N₂O₃ 339020-72-3 Higher lipophilicity due to phenyl group; SIRT2 binding potential inferred
N-(3-Trifluoromethylphenyl) analog 3-Trifluoromethylphenyl Trifluoromethyl C₂₁H₁₀F₆N₂O₃ 241127-08-2 Enhanced electron-withdrawing effects; possible improved target affinity
Ethyl ester precursor Ethyl ester Trifluoromethyl C₁₇H₁₁F₃NO₄ 338777-85-8 Carboxamide synthesis intermediate; lower polarity

Physicochemical Properties

  • Lipophilicity :
    • Allyl and phenyl derivatives (LogP ~3–4) are more lipophilic than the ethyl ester precursor (LogP ~2.5), impacting membrane permeability .
  • Solubility : The N-allyl carboxamide’s polarity may improve aqueous solubility compared to N-aryl analogs.

Stability and Reactivity

  • The 2-CF₃ group increases resistance to oxidative degradation compared to methyl or hydrogen substituents .
  • The allyl group introduces susceptibility to radical or electrophilic addition reactions, enabling prodrug strategies .

Q & A

Q. What are the optimal synthetic conditions for preparing N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via pseudo-four-component reactions involving salicylaldehydes, malononitrile, and substituted pyridinones. Solvent choice and catalysts critically impact yields:
  • Solvent-free or aqueous conditions : Yields 8–23% due to poor solubility of intermediates .
  • Ethanol with catalysts (e.g., KF) : Increases yields to 32–64% via enhanced reaction kinetics .
  • Pyridine as solvent/catalyst : Achieves up to 93% yield by stabilizing intermediates and acting as a base .
  • Key Optimization Factors : Reflux temperature (80–100°C), reaction time (2–4 hours), and stoichiometric ratios (1:2:1 for salicylaldehyde:malononitrile:pyridinone) .

Q. What spectroscopic and analytical methods confirm the structure of chromeno[2,3-b]pyridine derivatives?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 2D techniques (¹H-¹³C HSQC, HMBC) resolve aromatic protons and confirm substitution patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies evaluate the binding affinity of this compound to SIRT2?

  • Methodological Answer :
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Procedure :

Prepare the ligand (compound) and SIRT2 protein (PDB ID: e.g., 3ZGO) by removing water and adding hydrogens.

Define the binding pocket using residues critical for SIRT2 activity (e.g., catalytic His187).

Run docking with flexible side chains to account for induced-fit binding .

  • Validation : Compare computed binding energies (ΔG) with known inhibitors. A derivative with a benzyl substituent showed strong affinity (ΔG = -8.2 kcal/mol) .

Q. How can computational methods predict the ADMET properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electronic properties (HOMO-LUMO gaps) related to reactivity .
  • In Silico ADMET : Use tools like SwissADME or ADMETLab to predict:
  • Absorption : LogP < 3.5 (moderate lipophilicity).
  • Toxicity : Ames test for mutagenicity; cytochrome P450 inhibition risk.
  • Metabolism : Phase I/II enzyme interactions (e.g., CYP3A4) .

Q. How to resolve contradictions in reaction yields when varying solvent systems?

  • Methodological Answer :
  • Mechanistic Analysis : Solvent polarity and basicity influence proton transfer steps in multicomponent reactions. For example:
  • Pyridine : Acts as both solvent and base, accelerating cyclization via deprotonation .
  • Ethanol : Polar protic solvent stabilizes intermediates but slows cyclization vs. aprotic solvents .
  • Data Reconciliation : Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps. For instance, KF in ethanol reduces activation energy for the Michael addition step .

Experimental Design Considerations

Q. What strategies improve the yield of chromeno[2,3-b]pyridines in scaled-up syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) for enhanced regioselectivity .
  • Solvent Engineering : Use mixed solvents (e.g., ethanol:pyridine, 1:1) to balance solubility and reactivity .
  • Workflow Optimization : Employ continuous-flow reactors for exothermic steps (e.g., Knoevenagel condensation) to maintain temperature control .

Data Interpretation and Challenges

Q. How to address discrepancies in biological activity data for structurally similar derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding. For example, the trifluoromethyl group enhances SIRT2 affinity due to hydrophobic interactions .
  • Biological Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm activity. Contradictions may arise from assay-specific interference (e.g., compound fluorescence) .

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